molecular formula C12H17N3O2S B2968173 N-allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 556036-36-3

N-allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2968173
CAS RN: 556036-36-3
M. Wt: 267.35
InChI Key: CEAFEVCWZXHKCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods exist for synthesizing thioxopyrimidines and their condensed analogs with exocyclic sulfur atoms. Common approaches include [3+3], [4+2], and [5+1] cyclization processes or domino reactions. Direct interactions of various 2-halo derivatives with sulfur-containing reagents are also employed. Notably, the introduction of a thiol group provides opportunities for further functionalization and modulation of oxidative processes in the organism .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Anticonvulsant Agents : A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, investigating their potential as anticonvulsants. This research involved direct synthesis, molecular docking studies, and pharmacological evaluation, demonstrating moderate anticonvulsant activity for these compounds (Severina et al., 2020).

  • Chemical Rearrangements : Another study explored the Claisen rearrangement of allyl imidates and thioimidates derived from lactams and thiolactams, showcasing the synthetic versatility of such compounds in producing various derivatives (Black et al., 1972).

  • Thymidylate Synthase Inhibitors : Derivatives of the discussed compound were synthesized as potential thymidylate synthase inhibitors, a key enzyme for DNA synthesis, indicating their potential application in antitumor therapies (Gangjee et al., 2004).

  • Antituberculosis Agents : Research into alpha-derivatives of the compound for activity against Mycobacterium tuberculosis highlighted the chemical's potential application in developing antituberculosis agents (Mir et al., 1991).

  • Antibacterial and Antifungal Agents : The synthesis and evaluation of ureides of Baylis-Hillman derivatives, including the discussed compound, have shown promising antibacterial and antifungal activities, suggesting their use in combating microbial infections (Nag et al., 2006).

  • Dual Inhibitors of Enzymes : The compound's derivatives have been synthesized and evaluated as dual inhibitors of dihydrofolate reductase and thymidylate synthase, enzymes crucial in the folate pathway, underscoring their potential as antitumor agents (Gangjee et al., 2005).

properties

IUPAC Name

2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-3-5-9-7-10(16)15-12(14-9)18-8-11(17)13-6-4-2/h4,7H,2-3,5-6,8H2,1H3,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAFEVCWZXHKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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